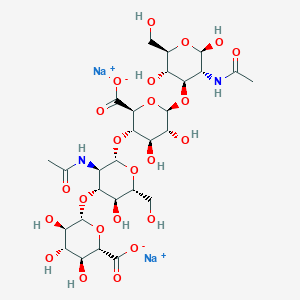
Chondroitin Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chondroitin Sodium Salt is a glycosaminoglycan, a type of polysaccharide that is composed of repeating disaccharide units of N-acetylgalactosamine and glucuronic acid. It is commonly found in the extracellular matrix of connective tissues, particularly in cartilage. This compound is known for its role in providing structural integrity and resistance to compression in cartilage. It is widely used as a dietary supplement, often in combination with glucosamine, to support joint health and manage conditions like osteoarthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chondroitin Sodium Salt can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the extraction of chondroitin sulfate from animal cartilage, followed by its conversion to the sodium salt form. The extraction process typically involves treating the cartilage with proteolytic enzymes like papain or trypsin to break down proteins and release chondroitin sulfate .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation. Specific strains of bacteria, such as Escherichia coli and Bacillus subtilis, are genetically engineered to produce chondroitin sulfate. The fermentation process is optimized to achieve high yields and purity. The resulting chondroitin sulfate is then purified and converted to the sodium salt form through neutralization with sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions: Chondroitin Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the structure and enhance the properties of the compound.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Major Products Formed: The major products formed from these reactions include various sulfated and carboxylated derivatives of chondroitin, which can have enhanced biological activities and improved therapeutic properties .
Scientific Research Applications
Chondroitin Sodium Salt has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a substrate for the identification and characterization of enzymes involved in glycosaminoglycan metabolism .
Biology:
Medicine:
- Widely used in the treatment of osteoarthritis due to its ability to provide structural support to cartilage and reduce inflammation .
- Investigated for its potential in treating coronary artery disease and diabetes management .
Industry:
Mechanism of Action
Chondroitin Sodium Salt exerts its effects through several mechanisms:
Anti-inflammatory Activity: It inhibits the synthesis of pro-inflammatory mediators such as nitric oxide and proteolytic enzymes, reducing inflammation and cartilage degradation
Stimulation of Proteoglycan and Hyaluronic Acid Synthesis: It promotes the synthesis of these essential components of the extracellular matrix, enhancing the structural integrity of cartilage.
Decreased Catabolic Activity: It reduces the activity of catabolic enzymes that break down cartilage, thereby preserving cartilage structure and function.
Comparison with Similar Compounds
Chondroitin Sodium Salt is often compared with other glycosaminoglycans such as:
Heparan Sulfate: Similar in structure but primarily found in the basement membrane and involved in cell signaling and blood coagulation.
Dermatan Sulfate: Found in skin, blood vessels, and heart valves, and involved in wound healing and coagulation.
Keratan Sulfate: Present in the cornea, cartilage, and intervertebral discs, and plays a role in maintaining tissue hydration and elasticity.
Uniqueness: this compound is unique due to its high prevalence in cartilage and its significant role in providing resistance to compression. Its ability to form hydrated gels and support tissue structure makes it particularly valuable in medical and industrial applications .
Properties
Molecular Formula |
C28H42N2Na2O23 |
|---|---|
Molecular Weight |
820.6 g/mol |
IUPAC Name |
disodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H44N2O23.2Na/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43;;/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45);;/q;2*+1/p-2/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,25-,26+,27-,28-;;/m1../s1 |
InChI Key |
PJIUBKBHEGKTJL-VUHXTTSISA-L |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)NC(=O)C)O)O.[Na+].[Na+] |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)NC(=O)C)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


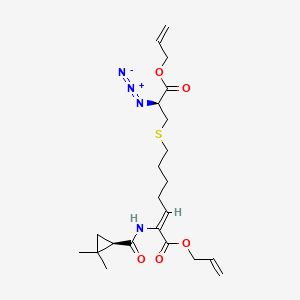
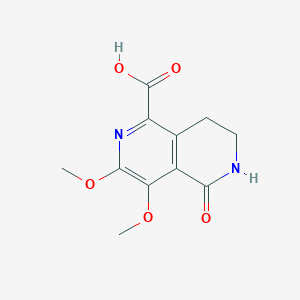

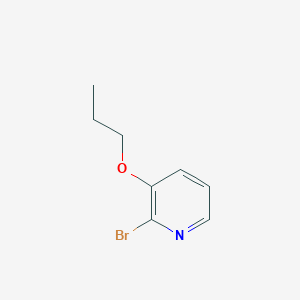
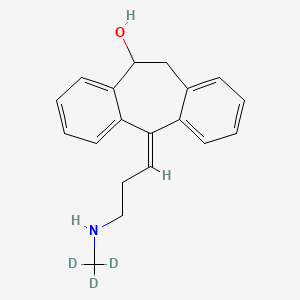
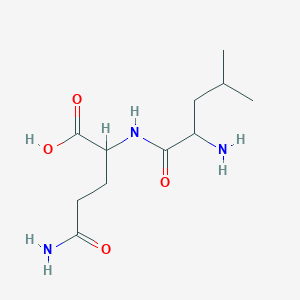

![(R)-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate](/img/structure/B13854500.png)
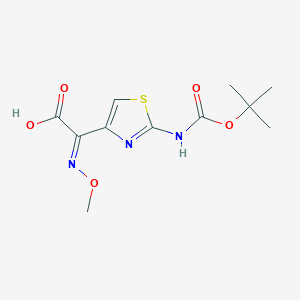
![[(2-Hydroxy-4-methylphenyl)methyl]boronic acid](/img/structure/B13854507.png)
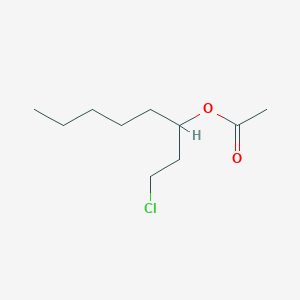

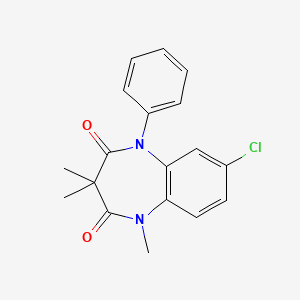
![(2R,5S,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13854541.png)
